2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Overview
Description
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is an organic compound with a complex structure that includes a nitrophenyl group and a dipropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide typically involves the nitration of 2-methylphenylacetic acid followed by subsequent reactions to introduce the dipropylacetamide group. One common method involves the following steps:
Amidation: The nitrated product is then reacted with dipropylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product of reduction is 2-(2-Methyl-3-aminophenyl)-N,N-dipropylacetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenylacetic acid: A precursor in the synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.
2-Methyl-3-nitrophenyl acetate: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a dipropylacetamide moiety, which imparts distinct chemical and biological properties
Biological Activity
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a synthetic compound with notable biological activities, particularly in pharmacology. Its unique structure, characterized by a dipropylacetamide moiety attached to a nitrophenyl group, contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : Approximately 278.35 g/mol
- Appearance : Pale-yellow to yellow-brown solid
- Stability : Stable at room temperature
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. Although the precise pathways are still under investigation, it is believed that these interactions may involve enzymes and receptors associated with cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing tumor growth.
- Modulation of Calcium Signaling : The compound acts as an antagonist in NAADP-induced Ca²⁺ release, which plays a crucial role in various cellular processes. It has been shown to block T cell activation and proliferation in experimental autoimmune encephalomyelitis (EAE) models .
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly inhibit T cell proliferation. For instance, it was found to reduce the number of T MBP (myelin basic protein) cells in culture by approximately 50% when treated with the compound for 48 hours .
In Vivo Studies
In vivo studies using rat models of EAE have provided insights into the therapeutic potential of this compound:
- Efficacy in EAE Models : Animals treated with the compound exhibited a slower progression of clinical symptoms compared to controls, with significant reductions in both maximum symptom scores and body weight loss. The treatment also resulted in a marked decrease in autoimmune T cell infiltration into the central nervous system (CNS) .
- Mechanistic Insights : The compound's ability to inhibit NAADP/Ca²⁺ signaling pathways suggests it may be beneficial in treating conditions characterized by T cell-mediated inflammation, such as multiple sclerosis .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Methyl-3-nitrophenylacetic acid | Precursor | Antimicrobial |
2-Methyl-3-nitrophenyl acetate | Related compound | Anticancer |
This compound | Dipropylacetamide + nitrophenyl | Antimicrobial, anticancer, calcium signaling modulation |
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRNUPMXKFVATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.